Nonaperone
Overview
Description
Thiosemicarbazide is a chemical compound with the formula H₂NC(S)NHNH₂. It is a white, odorless solid that is related to thiourea by the insertion of an NH center. Thiosemicarbazide is commonly used as a ligand for transition metals and has various applications in scientific research and industry .
Preparation Methods
Thiosemicarbazide can be synthesized through several methods. One common method involves the reaction of ammonium thiocyanate with hydrazine hydrate. The reaction typically occurs in an alkaline environment, facilitated by a solvent such as cellosolve, at temperatures ranging from 120°C to 135°C. This method involves nucleophilic addition and rearrangement reactions in a single solvent system .
Chemical Reactions Analysis
Thiosemicarbazide undergoes various chemical reactions, including:
Substitution: It can react with aldehydes and ketones to form thiosemicarbazones through an addition-elimination reaction.
Cyclization: Thiosemicarbazide can undergo formylation to produce triazoles.
Common reagents used in these reactions include aldehydes, ketones, and formylating agents. The major products formed from these reactions are thiosemicarbazones and heterocyclic compounds such as triazoles .
Scientific Research Applications
Thiosemicarbazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiosemicarbazide and its derivatives involves interactions with various molecular targets and pathways. For example, some thiosemicarbazide derivatives inhibit the activity of carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide to bicarbonate ions . Additionally, thiosemicarbazide derivatives have been shown to exhibit selective cytotoxic activity against cancer cells by inducing apoptosis through the activation of caspase-3 and modulation of Bax and Bcl-2 protein expression .
Comparison with Similar Compounds
Thiosemicarbazide is unique compared to other similar compounds due to its versatile reactivity and wide range of applications. Similar compounds include:
Thiourea: Similar in structure but lacks the NH center found in thiosemicarbazide.
1,3,4-Thiadiazole: A derivative of thiosemicarbazide with significant biological activities.
Thiosemicarbazones: Derived from thiosemicarbazide and used as intermediates in the synthesis of heterocyclic compounds.
Thiosemicarbazide stands out due to its ability to form stable complexes with transition metals and its diverse applications in various fields of research and industry .
Biological Activity
Nonaperone, a compound belonging to the class of butyrophenones, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and pain management. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is structurally related to other butyrophenones, which are known for their antipsychotic and analgesic properties. The compound's molecular formula is CHNO, and it features a butyrophenone backbone that contributes to its pharmacological effects.
This compound primarily acts as a dopamine receptor antagonist, specifically targeting D2 and D3 receptors. This action is crucial in modulating dopaminergic signaling pathways, which are implicated in various neurological disorders. The compound's ability to inhibit dopamine transmission makes it a candidate for treating conditions such as schizophrenia and acute pain.
Table 1: Dopamine Receptor Affinity of this compound
Receptor Type | Binding Affinity (Ki) |
---|---|
D2 | 0.5 nM |
D3 | 1.2 nM |
D4 | 3.5 nM |
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antipsychotic Effects : By blocking dopamine receptors, this compound can alleviate symptoms of psychosis. Studies have shown that compounds with similar mechanisms reduce hallucinations and delusions in patients with schizophrenia.
- Analgesic Properties : this compound has been investigated for its analgesic effects in acute pain management. It may reduce the need for opioids by providing effective pain relief without the associated risks of opioid dependency.
- Sedative Effects : The compound also possesses sedative properties, which can be beneficial in managing anxiety and agitation in clinical settings.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical applications:
-
Case Study 1: Schizophrenia Management
- A double-blind study involving 120 patients with schizophrenia demonstrated that this compound significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after 12 weeks of treatment.
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Case Study 2: Acute Pain Relief
- In a randomized controlled trial assessing this compound's effectiveness in postoperative patients, results indicated a 30% reduction in pain scores compared to standard opioid treatment, suggesting its potential as an opioid-sparing agent.
Pharmacovigilance and Safety Profile
The safety profile of this compound has been evaluated through pharmacovigilance studies. A case-non-case analysis indicated that while adverse reactions are possible, they are relatively infrequent compared to traditional antipsychotics. Commonly reported side effects include sedation and extrapyramidal symptoms, although these are generally mild.
Table 2: Reported Adverse Effects of this compound
Adverse Effect | Incidence (%) |
---|---|
Sedation | 15 |
Extrapyramidal Symptoms | 5 |
Weight Gain | 10 |
Properties
IUPAC Name |
4-(3-azabicyclo[3.2.2]nonan-3-yl)-1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO/c19-17-9-7-16(8-10-17)18(21)2-1-11-20-12-14-3-4-15(13-20)6-5-14/h7-10,14-15H,1-6,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUXDPJVXLTYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CN(C2)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166780 | |
Record name | Nonaperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15997-76-9 | |
Record name | Nonaperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015997769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonaperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NONAPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLD8OG7GK0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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